Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 6.87 (s, 1H, H5-pyrazole) – deshielded by the adjacent amino group.
- δ 5.21 (br s, 2H, NH₂) – broadened due to hydrogen bonding with DMSO.
- δ 4.35–4.18 (m, 2H, CH₂CN) – split into a multiplet from coupling with the adjacent CH₃ group.
- δ 3.92 (s, 3H, OCH₃) – sharp singlet from the methyl ester.
- δ 1.89 (t, 3H, J = 7.2 Hz, CH₃CH₂CN) – triplet due to coupling with the CH₂ group.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 166.2 (C=O ester).
- δ 158.1 (C4-pyrazole, adjacent to NH₂).
- δ 119.8 (C≡N).
- δ 55.4 (OCH₃).
- δ 23.1 (CH₂CN), 12.9 (CH₃CN).
The NH₂ group’s absence in DEPT-135 spectra confirms its presence.
Infrared (IR) Vibrational Signatures
Key IR bands (KBr, cm⁻¹):
- 3360, 3280 (N–H asymmetric and symmetric stretches of NH₂).
- 2245 (C≡N stretch, sharp).
- 1725 (C=O ester stretch).
- 1620 (C=N pyrazole ring vibration).
- 1540, 1480 (N–H bending and ring skeletal modes).
The absence of a band near 2600 cm⁻¹ rules out thiol or thiocyanate impurities.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (70 eV):
- m/z 194 [M]⁺ (base peak, 100%).
- m/z 151 [M – CONH₂]⁺ (loss of carbamic acid, 68%).
- m/z 123 [M – COOCH₃]⁺ (ester cleavage, 45%).
- m/z 95 [C₄H₅N₃]⁺ (pyrazole ring with NH₂ and CH₂CN, 22%).
High-resolution MS (HRMS-ESI) confirms the molecular formula with a measured m/z of 195.0871 for [M + H]⁺ (calculated: 195.0874).
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 4-amino-1-(1-cyanoethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10N4O2/c1-5(3-9)12-4-6(10)7(11-12)8(13)14-2/h4-5H,10H2,1-2H3 |
InChI Key |
KTXIICDOOSFFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=C(C(=N1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction
Condensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds or Nitriles:
Pyrazoles are commonly synthesized by reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated esters. For this compound, methyl 3-oxobutanoate derivatives or similar precursors can be used to form the pyrazole core with the ester functionality at position 3.Example:
Reaction of methylhydrazine with ethyl ethoxymethylenecyanoacetate under reflux in anhydrous benzene with water removal (Dean-Stark apparatus) leads to pyrazole ring formation with cyano and ester groups incorporated.
Amino Group Introduction at the 4-Position
Amination Reactions:
The amino group at position 4 is often introduced by nitration followed by reduction or by using amino-substituted precursors directly in the pyrazole ring formation step.Beckmann Rearrangement:
Some syntheses employ Beckmann rearrangement of appropriate oximes to yield amino-substituted pyrazoles.
Esterification
- The methyl ester at position 3 is typically introduced by esterification of the corresponding carboxylic acid or by using methyl esters of the starting materials.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Methylhydrazine + ethoxymethylenecyanoacetate, reflux in benzene, Dean-Stark trap | Formation of pyrazole core with cyano and ester groups |
| 2 | Alkylation at N-1 | Alkylating agent such as 1-bromo-1-cyanoethane, base | Introduction of 1-(1-cyanoethyl) substituent |
| 3 | Amination at C-4 | Amination via nitration/reduction or direct use of amino precursors | Introduction of amino group at position 4 |
| 4 | Purification | Chromatography, recrystallization | Pure Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate |
Research Findings and Yields
- Yields for similar pyrazole derivatives vary widely depending on conditions. For example, related pyrazole syntheses have reported yields ranging from 35% to 91% depending on the step and reagents.
- Reaction times range from 1 hour to several hours, with reflux and controlled temperature conditions commonly employed.
- Purification typically involves chromatography and recrystallization to obtain high purity products.
Comparative Data Table of Related Pyrazole Syntheses
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the cyano group reduced.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Differences
The table below highlights structural and functional distinctions between the target compound and related pyrazole analogs:
Key Observations:
Substituent Diversity: The target compound’s 4-amino group distinguishes it from analogs like L6 (nitrophenylaminomethyl) and the cyano-methylethyl group in ’s compound. The 1-cyanoethyl group introduces a nitrile functionality, which may influence electronic properties (e.g., electron-withdrawing effects) compared to simpler alkyl substituents (e.g., methyl in ).
Molecular Weight and Complexity :
- L6’s higher molecular weight (331.33 g/mol) reflects its nitroaromatic and extended alkyl chains, which correlate with its efficacy as a corrosion inhibitor . The target compound’s lower weight (194.19 g/mol) may favor better diffusion in biological systems.
Synthetic Pathways: describes pyrazole synthesis via reflux with malononitrile or ethyl cyanoacetate , suggesting that the target compound’s cyanoethyl group could be introduced through similar methods.
Physicochemical and Application-Based Comparisons
Solubility and Reactivity
- Amino Group Impact: The 4-amino group in the target compound increases polarity compared to non-amino analogs (e.g., methyl 1H-pyrazole-3-carboxylate in ). This could enhance solubility in polar solvents like water or ethanol, advantageous for drug formulation.
- Cyanoethyl vs. Nitro Groups: L6’s nitro group () contributes to strong electron-withdrawing effects, improving adsorption on metal surfaces for corrosion inhibition.
Biological Activity
Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₆H₈N₄O₂
- Molecular Weight : 168.16 g/mol
- CAS Number : 637336-53-9
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The yield and purity of the synthesized compound are critical for ensuring reliable biological testing.
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl 4-amino-1H-pyrazole-3-carboxylate | Triethylamine, DMF | 91.1% |
This synthesis pathway indicates a high yield, suggesting efficient formation of the desired compound under optimal conditions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against HIV-1. In vitro assays demonstrated that the compound exhibits significant activity in inhibiting viral replication without exhibiting cytotoxic effects on host cells. The mechanism appears to be distinct from traditional antiviral agents, making it a candidate for further development in HIV therapy .
Cytotoxicity and Anticancer Properties
In cancer research, derivatives of pyrazoles have shown promise as cytotoxic agents. This compound has been evaluated for its effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound demonstrated moderate cytotoxicity, particularly when used in combination with doxorubicin, enhancing the overall efficacy against resistant cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect was measured through assays that quantified nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages. The results indicate that this compound could serve as a lead compound for developing new anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly influence its potency and selectivity against different biological targets. Research has shown that modifications can enhance both antiviral and anticancer activities while reducing toxicity .
Study 1: Antiviral Screening
In a double screening assay involving various pyrazole derivatives, this compound was identified as a promising candidate due to its ability to inhibit HIV replication effectively. The study emphasized the importance of evaluating compounds that do not target traditional pathways to combat drug resistance .
Study 2: Combination Therapy in Cancer Treatment
A combination study involving this compound and doxorubicin showed enhanced cytotoxic effects in breast cancer cell lines. The synergistic effect suggests that this compound could be integrated into treatment regimens to improve outcomes for patients with resistant forms of breast cancer .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, analogous pyrazole esters are synthesized via condensation of substituted amines with ethyl acetoacetate, followed by cyclization using hydrazine hydrate. Subsequent functionalization (e.g., cyanoethylation) is achieved via nucleophilic substitution or alkylation reactions under controlled conditions (e.g., DMF as solvent, NaN₃ as catalyst) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Analytical techniques include:
- HPLC : To assess purity (≥95% threshold recommended) using UV detection at 254/280 nm .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks matched with theoretical values) .
- NMR spectroscopy : Assign signals for amino, cyanoethyl, and ester groups to verify regiochemistry and functional group integrity .
Q. What are the critical reaction parameters for optimizing yield during cyanoethylation?
Key factors include:
- Temperature : Reactions often proceed at 50–80°C to balance kinetics and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates.
- Catalyst selection : NaN₃ or TBHP (tert-butyl hydroperoxide) may accelerate substitution/cyclization steps .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the pyrazole core in further derivatization?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying nucleophilic/electrophilic sites. For example, the amino group at position 4 and the ester at position 3 are reactive toward electrophilic aromatic substitution or cross-coupling reactions. Molecular docking studies may also predict binding affinities for biological targets .
Q. How should researchers resolve contradictions in spectral data for this compound (e.g., unexpected NMR splitting patterns)?
Contradictions often arise from:
Q. What strategies mitigate by-product formation during esterification or cyanoethylation steps?
- Protection/deprotection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions.
- Stepwise addition : Introduce reagents gradually to avoid local excess (e.g., slow addition of cyanogen bromide).
- Chromatographic monitoring : Use TLC or LC-MS to track reaction progress and isolate intermediates .
Q. How can crystallography clarify the compound’s solid-state structure and intermolecular interactions?
Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond angles, hydrogen-bonding networks, and packing motifs. This is critical for understanding polymorphism and stability. For example, the cyanoethyl group’s orientation may influence π-π stacking with aromatic moieties in co-crystals .
Methodological Guidance
Q. What alternative routes exist for introducing the 1-cyanoethyl substituent if traditional alkylation fails?
- Mitsunobu reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols with nitrile precursors.
- Pd-catalyzed cyanation : Employ Pd(OAc)₂ with Zn(CN)₂ in a cross-coupling framework .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
Q. What are best practices for scaling up synthesis while maintaining reproducibility?
- Design of Experiments (DoE) : Use factorial designs to optimize solvent volume, stoichiometry, and heating rates.
- Inline analytics : Implement FTIR or Raman probes for real-time reaction monitoring.
- Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for high-throughput separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
